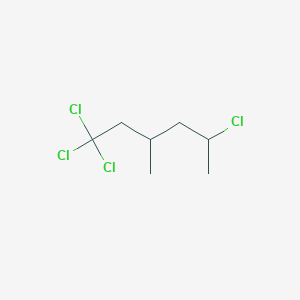
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene is a chemical compound with the molecular formula C18H16. It is known for its unique structure, which includes a cyclopentadienyl ring fused to a benzene ring, with a phenyl group attached to the cyclopentadienyl ring. This compound has a molecular weight of 232.32 g/mol and a density of 1.075 g/cm³ .
Métodos De Preparación
The synthesis of 1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. In this reaction, a diene and a dienophile react under thermal conditions to form the cyclohexene ring. The specific synthetic route for this compound involves the reaction of 1,3-cyclopentadiene with a suitable phenyl-substituted dienophile under controlled conditions .
Industrial production methods for this compound are not widely documented, but the Diels-Alder reaction remains a cornerstone in its synthesis due to its efficiency and the high yield of the desired product.
Análisis De Reacciones Químicas
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions are possible due to the presence of the benzene ring. Common reagents include halogens (for halogenation) and nitrating agents (for nitration).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Aplicaciones Científicas De Investigación
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through various pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity with other molecules. These interactions are crucial in its role as a building block in dendrimer synthesis and other applications .
Comparación Con Compuestos Similares
1-Methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene can be compared with similar compounds such as:
1-Phenyl-4-p-tolyl-cyclopenta-1,3-diene: This compound shares a similar cyclopentadienyl structure but differs in the substitution pattern on the benzene ring.
3-Phenylcyclopenta-2,4-dien-1-one: Another related compound with a cyclopentadienone core, used in similar synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
7144-81-2 |
|---|---|
Fórmula molecular |
C18H16 |
Peso molecular |
232.3 g/mol |
Nombre IUPAC |
1-methyl-4-(4-phenylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-14-7-9-16(10-8-14)18-12-11-17(13-18)15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
Clave InChI |
SBTSZWISTFQAHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC=C(C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
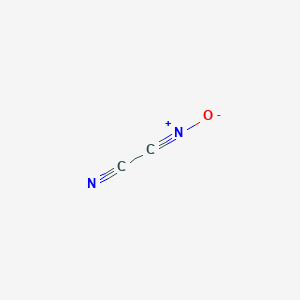
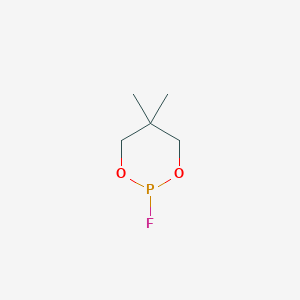
![1,4-Naphthalenedione, 2-[(2,3-dimethoxyphenyl)hydroxymethyl]-](/img/structure/B14720938.png)
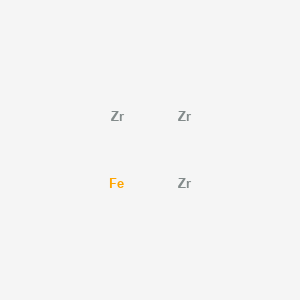

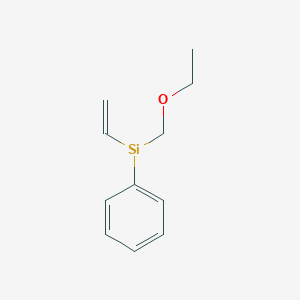
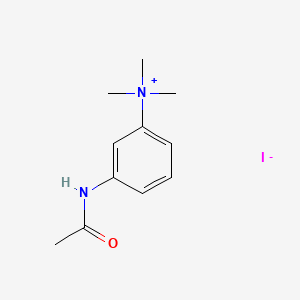
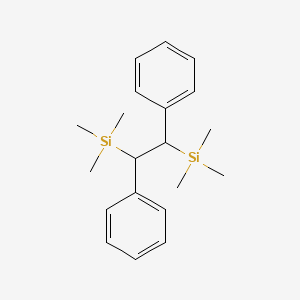
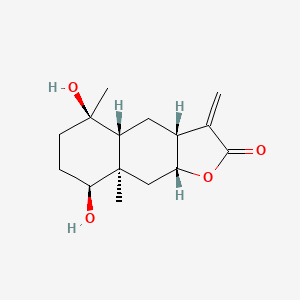
![3-(Phenylsulfonyl)-3-azatricyclo[3.2.1.02,4]octane](/img/structure/B14720980.png)
